2-Amino-4,5-diphenylthiazole 2-Amino-4,5-diphenylthiazole
Brand Name: Vulcanchem
CAS No.: 6318-74-7
VCID: VC21293672
InChI: InChI=1S/C15H12N2S/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17)
SMILES: C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3
Molecular Formula: C15H12N2S
Molecular Weight: 252.3 g/mol

2-Amino-4,5-diphenylthiazole

CAS No.: 6318-74-7

Cat. No.: VC21293672

Molecular Formula: C15H12N2S

Molecular Weight: 252.3 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4,5-diphenylthiazole - 6318-74-7

Specification

CAS No. 6318-74-7
Molecular Formula C15H12N2S
Molecular Weight 252.3 g/mol
IUPAC Name 4,5-diphenyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C15H12N2S/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17)
Standard InChI Key XDWGEGZDMFHZBL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Basic Information

2-Amino-4,5-diphenylthiazole (CAS No.: 6318-74-7) is a yellow crystalline solid with the molecular formula C15H12N2S and a molecular weight of 252.3 g/mol . Its structure consists of a thiazole ring containing a sulfur atom and a nitrogen atom in a five-membered ring, with two phenyl groups at positions 4 and 5, and an amino group at position 2. The IUPAC name is 4,5-diphenyl-1,3-thiazol-2-amine.

The physical and chemical properties of 2-Amino-4,5-diphenylthiazole are summarized in the following table:

PropertyValue
CAS Number6318-74-7
Molecular FormulaC15H12N2S
Molecular Weight252.3 g/mol
IUPAC Name4,5-diphenyl-1,3-thiazol-2-amine
Physical AppearanceYellow crystalline solid
Melting Point184-190°C
Boiling Point420°C at 760 mmHg
Flash Point207.8°C
Water SolubilityInsoluble
SolubilitySoluble in chloroform and methanol

Structural Characteristics

The compound features a thiazole core with two phenyl substituents that contribute to its distinctive chemical reactivity and biological activity profile. The amino group at position 2 is a key functional group that allows for various chemical modifications, making this compound a versatile starting material for the synthesis of more complex derivatives . The presence of both the thiazole ring and phenyl groups creates a unique electronic distribution that influences its interaction with biological targets.

Synthesis Methods

Hantzsch Thiazole Synthesis

The primary method for synthesizing 2-Amino-4,5-diphenylthiazole is the Hantzsch thiazole synthesis . This classic reaction involves the condensation of thioamides with α-haloketones under mild conditions to form thiazole derivatives. The synthesis can be represented by the reaction of thioamides with α-haloketones, where the thioamide contributes the amino group and sulfur atom to the thiazole ring, while the α-haloketone provides the carbon framework.

Industrial production often employs scalable synthetic procedures to ensure high yield and purity, which may include the use of catalysts and optimized reaction conditions. The versatility of this method allows for modifications to obtain various derivatives with enhanced properties.

Chemical Derivatization

2-Amino-4,5-diphenylthiazole serves as a valuable precursor for synthesizing more complex compounds with diverse biological activities . One important derivatization pathway involves the reaction with isocyanates, isothiocyanates, or acyl chlorides to produce N-(4,5-diphenylthiazol-2-yl)-N'-aryl or alkyl (thio)ureas and N-(4,5-diphenylthiazol-2-yl)alkanamides . These derivatives have been investigated as potential acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors, demonstrating the versatility of 2-Amino-4,5-diphenylthiazole as a scaffold for medicinal chemistry applications .

Biological Activities

Anticancer Properties

2-Amino-4,5-diphenylthiazole exhibits notable anticancer potential through its ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics in a manner similar to certain established anticancer drugs. This mechanism of action leads to cell cycle arrest and apoptosis in cancer cells, making it a compound of interest in cancer research and drug development. The specific interaction with tubulin and its effect on cellular division processes highlight its potential as a lead compound for anticancer drug development.

Antimicrobial Activity

The compound demonstrates antimicrobial properties, which positions it as a candidate for the development of new antimicrobial agents. The thiazole scaffold is known to confer antimicrobial activity, and the specific substitution pattern in 2-Amino-4,5-diphenylthiazole enhances this property. The mechanism of its antimicrobial action may involve interaction with specific bacterial targets, although detailed studies elucidating the exact mechanism remain to be fully explored.

ACAT Inhibitory Activity

Derivatives of 2-Amino-4,5-diphenylthiazole have shown significant potential as acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors . In particular, N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl] urea (compound 11) and N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea (compound 16) demonstrated noteworthy ACAT inhibitory activity with IC50 values in the low micromolar range . These findings suggest potential applications in the treatment of hypercholesterolemia and atherosclerosis, where ACAT inhibition plays a beneficial role.

Antiplatelet Activity

Research has explored the antiplatelet activity of 2-Amino-4,5-diphenylthiazole derivatives, particularly those containing morpholinoalkyl amino groups at the 2 position . These compounds could potentially serve as therapeutic agents for conditions requiring antiplatelet activity, such as the prevention of thrombotic events in cardiovascular diseases. The specific structural modifications that enhance antiplatelet activity provide valuable insights for the design of targeted therapeutics.

Research Applications

Effects on Renal Carcinogenesis

Research has demonstrated that 2-Amino-4,5-diphenylthiazole can enhance N-ethyl-N-hydroxyethylnitrosamine (EHEN)-induced renal carcinogenesis in rats . The polycystic kidney environment induced by 2-Amino-4,5-diphenylthiazole appears to promote the development of renal tumors initiated by carcinogens like EHEN . This promotional effect is evidenced by increased tumor multiplicity and incidence in rats treated with both EHEN and 2-Amino-4,5-diphenylthiazole compared to those treated with EHEN alone .

A comprehensive study demonstrated the enhancing effects of 2-Amino-4,5-diphenylthiazole on renal carcinogenesis, as summarized in the following table :

Treatment GroupTumor Multiplicity (after 32 weeks)Significance
EHEN + DPT (30 weeks)6.33 ± 4.46p < 0.05 compared to EHEN alone
EHEN + DPT (14 weeks)3.83 ± 1.57p < 0.05 compared to EHEN alone
EHEN alone1.00 ± 0.58Reference group

These findings are significant for understanding the mechanisms of renal carcinogenesis and the role of polycystic kidney disease in cancer development.

Mechanistic Studies

Several mechanisms have been proposed to explain how 2-Amino-4,5-diphenylthiazole affects renal physiology and pathology:

  • Increased cell proliferation: Proliferating Cell Nuclear Antigen (PCNA) labeling indices of cystic renal tubules in 2-Amino-4,5-diphenylthiazole-treated rats were significantly higher than for corresponding noncystic tubules . Similarly, bromodeoxyuridine labeling indices in the kidneys were significantly higher in EHEN + 2-Amino-4,5-diphenylthiazole-treated rats compared to rats treated with EHEN alone .

  • Enhanced CYP2E1 expression: Treatment with 2-Amino-4,5-diphenylthiazole increased cytochrome P450 2E1 (CYP2E1) mRNA expression in the kidneys by approximately fivefold over constitutive levels . This increase in CYP2E1, an enzyme involved in the activation of various xenobiotics, may contribute to the enhanced carcinogenic response observed in combination treatments.

  • Metabolite production: High-performance liquid chromatography (HPLC) analysis revealed six fractions representing metabolites of 2-Amino-4,5-diphenylthiazole in the urine of treated rats . These metabolites may play a role in the compound's biological effects and toxicity profile.

Structure-Activity Relationships

Importance of the Thiazole Ring

The thiazole ring in 2-Amino-4,5-diphenylthiazole is crucial for its biological activities . Studies comparing thiazole-containing compounds with their imidazole counterparts have shown that the presence of the thiazole moiety significantly influences the biological activity profile . This heterocyclic ring serves as an essential pharmacophore in many therapeutic agents, contributing to the compound's ability to interact with various biological targets.

Modification of the Amino Group

Future Research Directions

Medicinal Chemistry Applications

Given its diverse biological activities, 2-Amino-4,5-diphenylthiazole continues to serve as a scaffold for the development of new drug candidates with anticancer, antimicrobial, antiplatelet, and other therapeutic activities . Future research could focus on optimizing the structure-activity relationships to enhance specific biological activities while minimizing adverse effects. The thiazole core provides a versatile platform for medicinal chemistry exploration.

Mechanistic Studies

Further investigation into the mechanisms by which 2-Amino-4,5-diphenylthiazole affects renal physiology and pathology could provide valuable insights into the pathogenesis of renal cystic diseases and carcinogenesis . Understanding these mechanisms at a molecular level may lead to the development of targeted interventions for renal diseases and more effective cancer prevention strategies.

New Derivatives and Applications

The development of novel derivatives of 2-Amino-4,5-diphenylthiazole with improved pharmacological profiles represents an active area of research . Combining this scaffold with other biologically active moieties could lead to the discovery of compounds with enhanced therapeutic potential. Exploration of structure modifications that mitigate renal toxicity while preserving beneficial activities is particularly important.

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